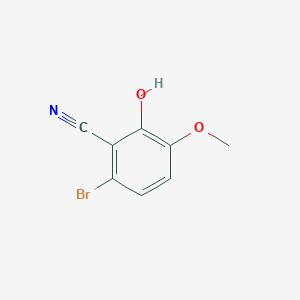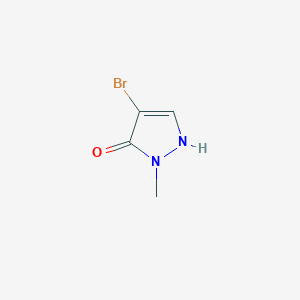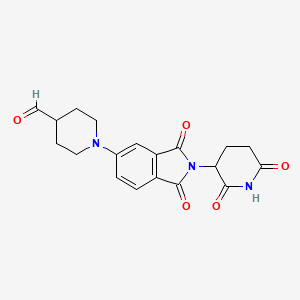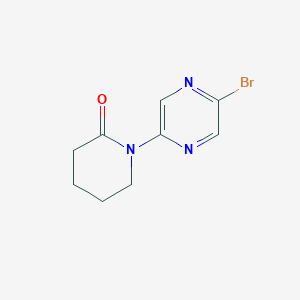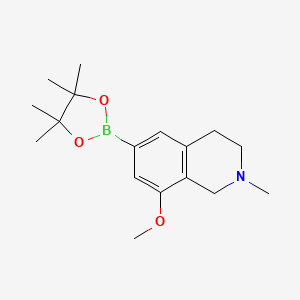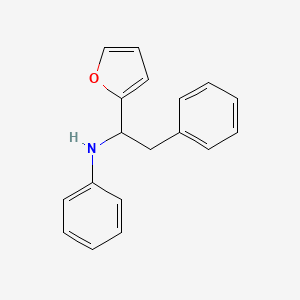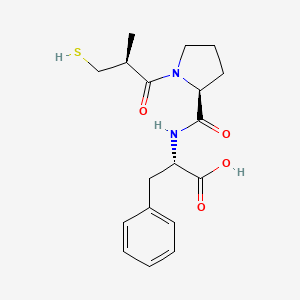
Desacetyl-alacepril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetyl-alacepril is a metabolite of alacepril, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension. It is formed when alacepril undergoes deacetylation in the body. This compound is further metabolized into captopril, another angiotensin-converting enzyme inhibitor, which exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .
Vorbereitungsmethoden
Desacetyl-alacepril is synthesized through the deacetylation of alacepril. Alacepril itself is synthesized by reacting 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid with phenylalanine. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods for this compound involve large-scale deacetylation processes, which are optimized for yield and purity .
Analyse Chemischer Reaktionen
Desacetyl-alacepril undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where the sulfhydryl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Desacetyl-alacepril has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of angiotensin-converting enzyme inhibitors and their metabolites.
Biology: this compound is used in studies to understand the metabolic pathways of alacepril and its conversion to captopril.
Medicine: Research on this compound focuses on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic effects in treating hypertension and related cardiovascular diseases.
Wirkmechanismus
Desacetyl-alacepril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound helps to lower blood pressure. The molecular targets involved in this mechanism include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Desacetyl-alacepril is similar to other angiotensin-converting enzyme inhibitors such as captopril and enalapril. it is unique in that it is a metabolite of alacepril and has a longer half-life compared to captopril. This longer half-life allows for a more sustained therapeutic effect. Similar compounds include:
Captopril: Another angiotensin-converting enzyme inhibitor with a shorter half-life.
Enalapril: A prodrug that is converted to enalaprilat, an active angiotensin-converting enzyme inhibitor.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor that does not require metabolic activation.
Eigenschaften
CAS-Nummer |
74259-08-8 |
|---|---|
Molekularformel |
C18H24N2O4S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1 |
InChI-Schlüssel |
GICPPYOSOHKZPY-SNPRPXQTSA-N |
Isomerische SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
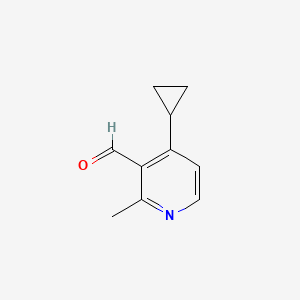

![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)

![Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13912743.png)
